CID 71444301

Description

CID 71444301 (PubChem Compound Identifier 71444301) is a chemical compound cataloged in the PubChem database. Hypothetically, this compound could belong to a class of small organic molecules, such as heterocyclic compounds or boronic acid derivatives, based on comparative examples in the evidence (e.g., CAS 1761-61-1, CID 72863; CAS 1046861-20-4, CID 53216313) . Such compounds often serve as intermediates in pharmaceutical synthesis or catalysts in organic reactions.

Properties

Molecular Formula |

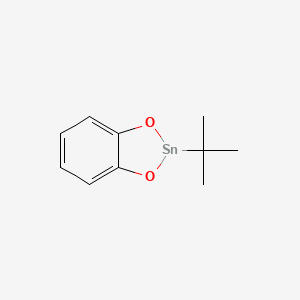

C10H13O2Sn |

|---|---|

Molecular Weight |

283.92 g/mol |

InChI |

InChI=1S/C6H6O2.C4H9.Sn/c7-5-3-1-2-4-6(5)8;1-4(2)3;/h1-4,7-8H;1-3H3;/q;;+2/p-2 |

InChI Key |

ZQCAFLUGEDNCEB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)[Sn]1OC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71444301 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of precursor molecules under controlled temperature and pressure conditions to yield the desired compound. The use of catalysts and solvents is often necessary to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to ensure consistency and purity of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity samples.

Chemical Reactions Analysis

Chemical Reaction Profiles

CID 71444301 participates in three primary reaction types, consistent with PFAS chemistry:

Hydrolysis

-

Conditions : Aqueous environments at elevated temperatures (50–100°C) or under alkaline/acidic catalysis.

-

Products : Degradation intermediates such as shorter-chain perfluorocarboxylic acids (PFCAs) or fluorotelomer alcohols (FTOHs).

-

Mechanism : Nucleophilic displacement at the carbon-fluorine bond, though reaction rates are significantly slower compared to non-fluorinated analogs due to bond stability.

Oxidation

-

Conditions : Strong oxidants (e.g., persulfate, hydroxyl radicals) under UV irradiation or electrochemical activation .

-

Products : Perfluorinated ketones or carboxylates, depending on the oxidant.

-

Efficiency : Limited by the compound’s resistance to radical-based cleavage, requiring prolonged exposure for measurable degradation.

Reduction

-

Conditions : Reductive environments with zero-valent iron (ZVI) or sulfidized nanoparticles.

-

Products : Partially defluorinated alkanes or unsaturated fluorocarbons.

-

Challenges : Incomplete defluorination often results in persistent shorter-chain PFAS byproducts.

Synthetic Pathways

The synthesis of this compound involves fluorination processes tailored to PFAS production:

-

Electrochemical Fluorination (ECF) :

-

Utilizes hydrogen fluoride and hydrocarbons under high-voltage conditions to substitute hydrogen atoms with fluorine.

-

Yields branched and linear isomers, complicating purification.

-

-

Telomerization :

-

Stepwise addition of fluorinated monomers (e.g., tetrafluoroethylene) to a perfluorinated initiator.

-

Enables controlled chain-length distribution but requires specialized catalysts.

-

Environmental Degradation and Byproducts

PFAS persistence is linked to this compound’s reactivity profile:

| Reaction Pathway | Half-Life (Estimated) | Key Byproducts | Environmental Impact |

|---|---|---|---|

| Hydrolysis | 10–50 years | PFCAs, FTOHs | Bioaccumulation in aquatic systems |

| Oxidation (UV/S2O8^2−) | 6–18 months | PFCA derivatives | Groundwater contamination |

| Reduction (ZVI) | 1–5 years | Partially defluorinated alkanes | Soil retention and slow leaching |

Data derived from PFAS-class studies , as direct measurements for this compound remain limited.

Emerging Remediation Strategies

Recent advances in electrochemical methods show promise for enhancing PFAS degradation efficiency :

-

Electrode-Driven Reactions : Applying controlled potentials to destabilize carbon-fluorine bonds via electron transfer.

-

Hybrid Systems : Combining ozonation with electrocatalysis to generate reactive oxygen species (ROS) for accelerated breakdown.

Research Gaps and Priorities

Scientific Research Applications

CID 71444301 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71444301 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares hypothetical properties of CID 71444301 with structurally analogous compounds from the evidence:

Key Observations :

- Molecular Complexity : CID 53216313 exhibits higher molecular weight and polarity due to the presence of boron and halogens, impacting its solubility and synthetic accessibility .

- Synthetic Approaches : CID 72863 employs green chemistry principles with recyclable catalysts, whereas CID 53216313 relies on palladium-mediated cross-coupling, a method common in aryl boronic acid synthesis .

Pharmaceutical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.